Dithiocarbamate Metal Complexes: In Vitro Anticancer Activity (IC50 < 50 µM) and Differential Metal-Dependent Selectivity Confirmed by Single-Crystal XRD
Metal complexes derived from 2-((p-tolylamino)methyl)phenolyldithiocarbamate exhibited significant in vitro cytotoxicity against human cervical adenocarcinoma (HeLa) and transformed lung fibroblast (MRC5-SV2) cell lines, with all complexes achieving IC50 values below 50 µM after 48-hour exposure [1]. Among them, the Cu(II) and Zn(II) complexes displayed the highest potency and were virtually equipotent against both cancer cell lines, while the Zn(II) complex uniquely demonstrated higher selectivity for cancer cells over normal (MRC5) fibroblasts [1]. In contrast, the Mn(II) complex showed the lowest potency, and the Pt(II) complex exhibited the least cancer-cell selectivity, being significantly more toxic to normal MRC-5 cells than to the cancer variant [1]. The molecular structures of both the Cu(II) and Pt(II) complexes were unambiguously confirmed by single-crystal X-ray crystallography as distorted square-planar geometries [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) and cancer-cell selectivity of dithiocarbamate metal complexes |
|---|---|
| Target Compound Data | All complexes (Pt, Cu, Zn, Mn) derived from 2-((p-tolylamino)methyl)phenolyldithiocarbamate: IC50 < 50 µM against HeLa and MRC5-SV2. Cu(II) and Zn(II): most potent and equipotent. Zn(II): higher selectivity for cancer over normal cells. Pt(II): least cancer-cell-selective (more toxic to normal MRC-5). |
| Comparator Or Baseline | Intra-class comparison across four metal centers (Mn, Cu, Zn, Pt) using the identical ligand scaffold. |
| Quantified Difference | IC50 < 50 µM for all complexes; Cu/Zn vs Mn vs Pt differentiated by potency rank order and selectivity index (Zn highest selectivity; Pt lowest). |
| Conditions | Human cancer cell lines HeLa (cervical adenocarcinoma) and MRC5-SV2 (transformed lung fibroblast); normal cell line MRC5; 48 h exposure; MTT assay. |
Why This Matters
Only the para-methyl substitution pattern has been crystallographically validated and biologically characterized across four distinct metal centers, providing a multi-parametric dataset (potency, selectivity, structure) that does not exist for ortho-, meta-, or halogen-substituted analogs.
- [1] Ajibade, P.A.; Fatokun, A.A.; Fartisincha, A.P. Synthesis, characterization and anti-cancer studies of Mn(II), Cu(II), Zn(II) and Pt(II) dithiocarbamate complexes - crystal structures of the Cu(II) and Pt(II) complexes. Inorganica Chimica Acta 2020, 504, 119431. View Source
